An In-Depth Technical Guide to tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
An In-Depth Technical Guide to tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, a unique spirocyclic diamine derivative. Given the limited publicly available experimental data on this specific molecule, this document synthesizes confirmed foundational knowledge with expert analysis of structurally related compounds to offer valuable insights into its predicted properties and potential applications.
Introduction: The Significance of Diazaspiro[6.6]tridecanes in Modern Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over planar aromatic systems, enabling more precise spatial orientation of functional groups for optimal target engagement. This often translates to enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[1][2][3][4] Among these, diazaspirocycles are particularly valuable due to the presence of nitrogen atoms that can be readily functionalized, serving as key pharmacophoric elements or attachment points for further molecular elaboration.
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate belongs to this important class of compounds. The diazaspiro[6.6]tridecane core, with its two seven-membered rings, presents a unique conformational landscape. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile building block for the synthesis of more complex molecules. While specific applications for this exact compound are not yet widely documented, its structural motifs are highly relevant in the design of novel therapeutics.[5][6]
Core Molecular Attributes
While detailed experimental data is scarce, the fundamental molecular identity of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate has been established through supplier information.
| Property | Value | Source |
| CAS Number | 1160246-81-0 | [7][8] |
| Molecular Formula | C16H30N2O2 | [7] |
| Molecular Weight | 282.42 g/mol | [7] |
Below is a two-dimensional representation of the chemical structure.
Caption: Key reaction pathways for the subject compound.
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Reactions at the Unprotected Nitrogen (N9): The secondary amine is nucleophilic and will readily react with a variety of electrophiles. This allows for:
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Alkylation: Introduction of alkyl groups using alkyl halides.
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Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
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Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents.
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Deprotection of the Boc Group (N2): The tert-butoxycarbonyl group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions. [9] * Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent will cleave the Boc group, liberating the free secondary amine.
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This unmasks the second nitrogen atom, allowing for subsequent functionalization or for the use of the resulting primary and secondary diamine in further synthetic steps.
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Potential Applications in Drug Discovery and Development
While no specific drugs containing the tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate scaffold have been identified, its structural class is of high interest in pharmaceutical research. Diazaspirocycles are considered "bioisosteres" of common heterocycles like piperidine and piperazine, offering a novel chemical space with potentially improved pharmacological properties. [10] The rigid three-dimensional nature of the spirocyclic core can lead to:
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Enhanced Potency and Selectivity: By locking the pharmacophoric groups in a specific orientation, binding to the target receptor or enzyme can be optimized.
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Improved Physicochemical Properties: The introduction of a spirocenter can increase the fraction of sp3-hybridized carbons, which often correlates with improved solubility and metabolic stability.
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Novel Intellectual Property: As a less explored scaffold, it offers opportunities for the development of new chemical entities with strong patent protection.
Based on the applications of similar diazaspirocycles, this compound could serve as a key intermediate in the synthesis of novel modulators for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. [5][6]
Proposed Synthetic Approach
A definitive, published synthesis for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is not readily available. However, based on general principles of organic synthesis and patented methods for related structures, a plausible synthetic route can be proposed. The construction of spirocyclic systems often involves multi-step sequences. [11][12] A potential disconnection approach suggests that the target molecule could be assembled from precursors that form the two seven-membered rings in a stepwise fashion, followed by the introduction and selective removal of protecting groups.
Safety and Handling
No specific safety data for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is available. However, based on the GHS classifications of analogous diazaspiro compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [13][14][15] Predicted Hazards:
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May be harmful if swallowed.
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May cause skin and serious eye irritation.
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May cause respiratory irritation.
Conclusion
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a promising but currently under-documented chemical entity. Its unique spirocyclic framework and the presence of a selectively protected diamine functionality make it a potentially valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery and other applications. While a lack of comprehensive experimental data necessitates a predictive approach to understanding its properties, analysis of closely related compounds provides a strong foundation for its future exploration and utilization in research and development. As synthetic methodologies advance, it is anticipated that this and similar complex spirocyclic systems will become more accessible, further expanding the toolkit of medicinal chemists.
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